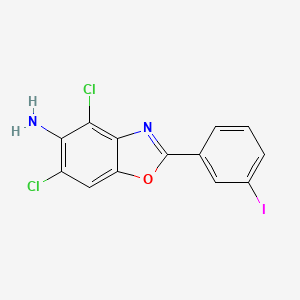
4,6-dichloro-2-(3-iodophenyl)-1,3-benzoxazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-2-(3-iodophenyl)-1,3-benzoxazol-5-amine is an organic compound that belongs to the benzoxazole family. This compound is characterized by the presence of chlorine and iodine substituents on the benzoxazole ring, which can significantly influence its chemical properties and reactivity. Benzoxazole derivatives are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-2-(3-iodophenyl)-1,3-benzoxazol-5-amine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 2-chlorobenzoic acid, under acidic conditions.
Introduction of Chlorine Substituents: Chlorination of the benzoxazole ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Iodination of the Phenyl Ring: The iodination of the phenyl ring can be carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
4,6-Dichloro-2-(3-iodophenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine substituents can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride can be used under acidic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Major Products Formed
Substitution Products: Depending on the substituents introduced, various substituted benzoxazole derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of quinone or other oxidized derivatives.
Reduction Products: Reduction can lead to the formation of amine or alcohol derivatives.
科学研究应用
4,6-Dichloro-2-(3-iodophenyl)-1,3-benzoxazol-5-amine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: It can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Biological Research: It can be used as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industrial Chemistry: It can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 4,6-dichloro-2-(3-iodophenyl)-1,3-benzoxazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, through various molecular interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of chlorine and iodine substituents can enhance its binding affinity and selectivity towards specific targets.
相似化合物的比较
Similar Compounds
4,6-Dichloro-2-phenyl-1,3-benzoxazole: Lacks the iodine substituent and may have different reactivity and applications.
2-(3-Iodophenyl)-1,3-benzoxazole: Lacks the chlorine substituents and may have different reactivity and applications.
4,6-Dichloro-1,3-benzoxazole: Lacks the phenyl and iodine substituents and may have different reactivity and applications.
Uniqueness
4,6-Dichloro-2-(3-iodophenyl)-1,3-benzoxazol-5-amine is unique due to the presence of both chlorine and iodine substituents, which can significantly influence its chemical properties, reactivity, and potential applications. The combination of these substituents can enhance its binding affinity, selectivity, and overall performance in various scientific and industrial applications.
属性
分子式 |
C13H7Cl2IN2O |
|---|---|
分子量 |
405.01 g/mol |
IUPAC 名称 |
4,6-dichloro-2-(3-iodophenyl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C13H7Cl2IN2O/c14-8-5-9-12(10(15)11(8)17)18-13(19-9)6-2-1-3-7(16)4-6/h1-5H,17H2 |
InChI 键 |
QVJNIFJVSVYBJQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)I)C2=NC3=C(C(=C(C=C3O2)Cl)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


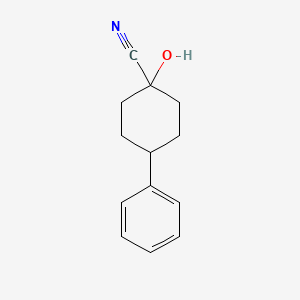
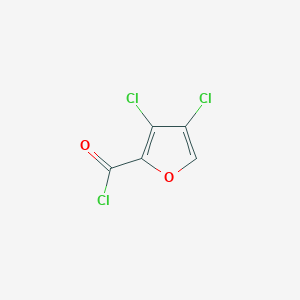
![1-[(2S,5S)-5-methyloxolan-2-yl]ethanone](/img/structure/B13815533.png)
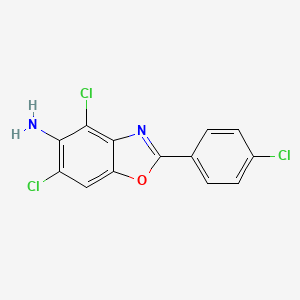
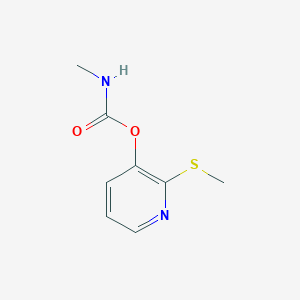

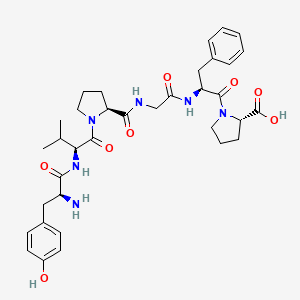
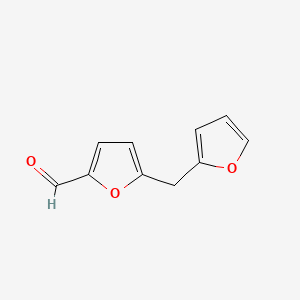
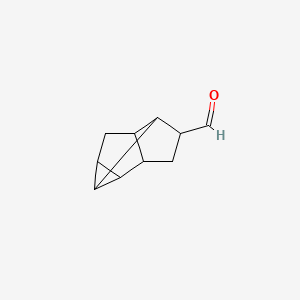


![[4-(1H-Imidazol-2-YL)-phenyl]-dimethyl-amine](/img/structure/B13815588.png)
![1,4,4-Trimethyl-2,3-diazabicyclo[3.2.2]non-2-ene 2,3-dioxide](/img/structure/B13815591.png)

